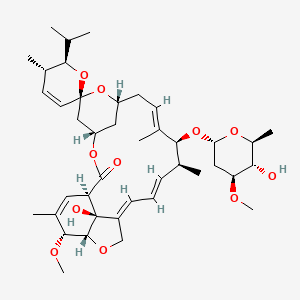

Avermectin A1b monosaccharide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Avermectin A1b monosaccharide is a glycoside.

Applications De Recherche Scientifique

Antiparasitic Activity

Avermectin A1b monosaccharide has demonstrated effective antiparasitic properties. It is particularly potent against nematodes and other parasitic worms. The compound acts by modulating gamma-aminobutyric acid (GABA) chloride channels in the nervous systems of these organisms, leading to paralysis and death. Studies have shown that it inhibits larval development in nematodes without causing paralysis, which is crucial for controlling parasitic infections in livestock and humans .

Insecticidal Properties

The compound is also effective as an insecticide. Research indicates that it can control various agricultural pests, including mites and certain insects that affect crops. The efficacy of this compound in pest management has been compared favorably with other insecticides, making it a valuable tool in integrated pest management strategies .

Veterinary Medicine

In veterinary applications, this compound is utilized to treat infections caused by gastrointestinal parasites in livestock and companion animals. It is particularly effective against species such as Ancylostoma, Necator, and Strongyloides. Its safety profile allows for its use in various animal species, making it a preferred choice among veterinarians for managing parasitic infections .

Case Study 1: Efficacy Against Nematodes

A study conducted on the effects of this compound on Caenorhabditis elegans demonstrated that low concentrations effectively inhibited larval development without causing immediate paralysis. This finding underscores its potential use in controlling nematode populations while minimizing adverse effects on non-target species .

Case Study 2: Agricultural Pest Control

In agricultural trials, this compound was applied to crops infested with spider mites (Tetranychus urticae). Results indicated significant reductions in mite populations compared to untreated controls, showcasing its effectiveness as a biopesticide .

Comparative Efficacy Table

| Application Area | Target Organisms | Efficacy Level | Notes |

|---|---|---|---|

| Antiparasitic | Nematodes (e.g., Ancylostoma) | High | Inhibits larval development |

| Insecticidal | Spider mites (Tetranychus urticae) | Moderate to High | Effective against agricultural pests |

| Veterinary Medicine | Gastrointestinal parasites | High | Safe for use in livestock and pets |

Analyse Des Réactions Chimiques

Glycosylation and Hydrolysis

-

Glycosylation Avermectin A1b monosaccharide undergoes glycosylation, a process facilitated by specific enzymes.

-

Hydrolysis The primary chemical reactions involving this compound include the cleavage of glycosidic bonds, typically under acidic conditions. Lower concentrations of acid predominantly yield monosaccharides, while higher concentrations lead to the formation of aglycones .

Acid Hydrolysis

Acid hydrolysis of avermectins involves dissolving the compound in a water-miscible solvent, followed by the addition of an acid under stirring at room temperature to initiate the reaction . Sulfuric acid is generally used to carry out these reactions .

Acid concentrations play a crucial role in determining the products of the reaction :

-

Low acid concentrations (0.01 to 0.1%) mainly produce monosaccharides.

-

High acid concentrations (1 to 10%) result in aglycone formation.

-

Intermediate acid concentrations generally produce mixtures of monosaccharides and aglycones.

Chemical Modifications

The chemical structure of avermectins can be modified to alter their chemical properties, such as solubility, stability, and distribution, without significantly changing their potency . The bisoleandrosyl group at the C-13 position is lipophilic but not crucial for biological activity, making it a frequent target for chemical modification .

Propriétés

Formule moléculaire |

C41H60O11 |

|---|---|

Poids moléculaire |

728.9 g/mol |

Nom IUPAC |

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-21'-methoxy-3,11',13',22'-tetramethyl-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one |

InChI |

InChI=1S/C41H60O11/c1-22(2)35-25(5)15-16-40(52-35)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(45-8)34(42)27(7)48-33)23(3)11-10-12-28-21-47-38-37(46-9)26(6)17-31(39(43)49-30)41(28,38)44/h10-13,15-17,22-23,25,27,29-38,42,44H,14,18-21H2,1-9H3/b11-10+,24-13+,28-12+/t23-,25-,27-,29+,30-,31-,32-,33-,34-,35+,36-,37+,38+,40+,41+/m0/s1 |

Clé InChI |

MNFOHFDPWDCPHJ-UIQVAGRUSA-N |

SMILES isomérique |

C[C@H]1/C=C/C=C/2\CO[C@H]3[C@@]2([C@@H](C=C([C@H]3OC)C)C(=O)O[C@H]4C[C@@H](C/C=C(/[C@H]1O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O)OC)\C)O[C@]6(C4)C=C[C@@H]([C@H](O6)C(C)C)C)O |

SMILES canonique |

CC1C=CC=C2COC3C2(C(C=C(C3OC)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)O)OC)C)OC6(C4)C=CC(C(O6)C(C)C)C)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.